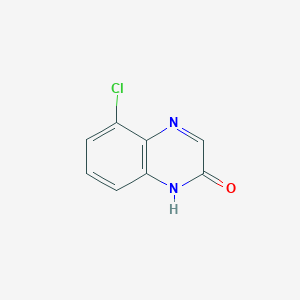

5-Chloroquinoxalin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-5-2-1-3-6-8(5)10-4-7(12)11-6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHYYFYGIHUVET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443354 | |

| Record name | 5-chloro-2-quinoxalinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55687-19-9 | |

| Record name | 5-Chloro-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55687-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloro-2-quinoxalinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Functionalization of 5 Chloroquinoxalin 2 Ol

Novel Synthetic Pathways to the 5-Chloroquinoxalin-2-ol Core Structure

The classical synthesis of quinoxalin-2-ols typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, this would traditionally involve the reaction of 3-chloro-1,2-phenylenediamine with glyoxylic acid. However, contemporary research has focused on developing more sophisticated and efficient methods.

Multi-Component Reaction (MCR) Strategies for Direct Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.govbeilstein-journals.orgnih.gov While specific MCRs leading directly to this compound are not extensively documented, the general principles of MCRs for the synthesis of quinoxalin-2(1H)-ones are well-established and can be adapted.

One potential MCR approach could involve the in-situ generation of a reactive dicarbonyl equivalent that subsequently reacts with 3-chloro-1,2-phenylenediamine. For instance, a three-component reaction of an aniline, an aldehyde, and an α-keto acid could potentially be tailored to yield the desired quinoxalinone core. The exploration of isocyanide-based MCRs, such as the Passerini and Ugi reactions, could also open new avenues for the direct synthesis of functionalized quinoxalin-2-ol derivatives. youtube.com

Catalytic Approaches in this compound Synthesis (e.g., Metal-Free, Organocatalysis)

Recent advancements in catalysis have provided milder and more selective methods for the synthesis of heterocyclic compounds. Both metal-free and organocatalytic strategies are at the forefront of this evolution, aiming to reduce reliance on potentially toxic and expensive heavy metals. organic-chemistry.org

Metal-Free Catalysis: Metal-free approaches for quinoxaline (B1680401) synthesis often utilize iodine, iodine-containing reagents, or other non-metallic catalysts to promote the cyclization and subsequent aromatization steps. For the synthesis of this compound, a metal-free catalytic system could be employed in the condensation of 3-chloro-1,2-phenylenediamine with an appropriate C2-synthon. These reactions can often be performed under aerobic conditions, using air as the terminal oxidant, which aligns with green chemistry principles.

Organocatalysis: Organocatalysis has emerged as a powerful tool in asymmetric synthesis and for promoting reactions under mild conditions. nih.govrsc.org Chiral Brønsted acids or bases can be used to catalyze the enantioselective synthesis of quinoxaline derivatives. While the synthesis of achiral this compound does not require enantioselective catalysis, organocatalysts such as proline and its derivatives can be effective in promoting the condensation and cyclization steps through the formation of iminium or enamine intermediates. These catalysts are typically non-toxic, readily available, and can often be used in low loadings.

Sustainable and Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. mdpi.comnih.gov The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

For the synthesis of this compound, green chemistry principles can be applied in several ways:

Atom Economy: Designing reactions that maximize the incorporation of all starting material atoms into the final product. MCRs are inherently more atom-economical than multi-step linear syntheses.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or supercritical fluids. researchgate.net The condensation reaction to form the quinoxaline ring can often be performed in water or ethanol. nih.gov

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. The use of recyclable heterogeneous catalysts can further enhance the sustainability of the process. nih.gov

Energy Efficiency: Employing energy-efficient methods such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Flow Chemistry and Microreactor Technology for Enhanced Synthesis Efficiency

Flow chemistry, performed in microreactors or continuous flow systems, offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. nih.govrsc.orgnih.gov The high surface-area-to-volume ratio in microreactors allows for rapid heat and mass transfer, enabling reactions to be performed at higher temperatures and pressures safely.

The synthesis of this compound could be adapted to a flow process. For example, a solution of 3-chloro-1,2-phenylenediamine and a suitable dicarbonyl precursor could be continuously pumped through a heated reactor coil, potentially containing a solid-supported catalyst. This would allow for a continuous production of the desired product with precise control over reaction parameters, leading to higher yields and purity.

Selective Functionalization of the Hydroxyl Group in this compound

The hydroxyl group at the 2-position of this compound is a key site for further molecular elaboration. Its derivatization through etherification and esterification allows for the introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's physicochemical and biological properties.

Etherification and Esterification Reactions for Diverse Derivatization

Etherification: The conversion of the hydroxyl group to an ether is a common strategy to introduce alkyl or aryl substituents. The Williamson ether synthesis is a classic and reliable method for this transformation, involving the deprotonation of the hydroxyl group with a base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. masterorganicchemistry.com

A typical procedure for the etherification of this compound would involve treating it with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724), followed by the addition of an appropriate alkyl or benzyl halide.

Esterification: The hydroxyl group of this compound can be readily converted to an ester by reaction with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides. chemguide.co.uklibretexts.orgchemrevise.org Esterification with an acid chloride is often performed in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. When using a carboxylic acid, a coupling agent such as dicyclohexylcarbodiimide (DCC) or a catalyst like 4-dimethylaminopyridine (DMAP) is typically employed.

The following tables provide illustrative, though not exhaustive, examples of potential etherification and esterification reactions of this compound based on general synthetic knowledge.

Table 1: Illustrative Etherification of this compound

| Reagent | Base | Solvent | Product |

|---|---|---|---|

| Methyl iodide | K₂CO₃ | DMF | 5-Chloro-2-methoxyquinoxaline |

| Ethyl bromide | NaH | THF | 5-Chloro-2-ethoxyquinoxaline |

| Benzyl chloride | K₂CO₃ | Acetonitrile | 2-(Benzyloxy)-5-chloroquinoxaline |

Table 2: Illustrative Esterification of this compound

| Reagent | Conditions | Product |

|---|---|---|

| Acetic anhydride | Pyridine, rt | 5-Chloroquinoxalin-2-yl acetate |

| Benzoyl chloride | Triethylamine, DCM | 5-Chloroquinoxalin-2-yl benzoate |

| Propionic acid | DCC, DMAP, DCM | 5-Chloroquinoxalin-2-yl propionate |

Strategic Conversion to Quinoxalinone Forms and Tautomeric Equilibrium Investigations

This compound predominantly exists in its more stable tautomeric form, 5-chloro-1H-quinoxalin-2-one. This lactam-lactim tautomerism is a characteristic feature of 2-hydroxyquinoxalines. The equilibrium generally favors the quinoxalin-2-one form due to the greater stability of the amide group within the heterocyclic ring.

Studies on related quinoxaline systems have shown that the position of the tautomeric equilibrium can be influenced by factors such as solvent polarity and the electronic nature of substituents. For instance, in a study on 3-substituted quinoxalin-2-ones, the tautomeric equilibrium between the enamine and methylene imine forms was observed to be solvent-dependent. clockss.org While specific quantitative studies on the tautomeric equilibrium of this compound are not extensively documented in the reviewed literature, the general principles of lactam-lactim tautomerism suggest that the quinoxalin-2-one form is the major species under typical conditions.

Amidation and Alkylation Strategies for N-Derivatization

The presence of the N-H bond in the predominant 5-chloro-1H-quinoxalin-2-one tautomer provides a handle for further functionalization through amidation and alkylation reactions. These N-derivatization strategies are crucial for modulating the physicochemical and pharmacological properties of the quinoxaline core.

While specific examples of amidation directly on 5-chloro-1H-quinoxalin-2-one are not prevalent in the reviewed literature, N-alkylation is a more commonly explored transformation. For instance, a study on the photochemical alkylation of quinoxalin-2(1H)-ones demonstrated the C-3 alkylation of the quinoxalinone ring. nih.gov Although this study focuses on C-alkylation, the principles can be extended to N-alkylation by carefully selecting the reaction conditions and reagents. A separate study on the N-alkylation of 2-chloro-quinazolinone, a related heterocyclic system, showcased the successful installation of an alkyl group on the nitrogen atom using methyl-2-bromoacetate. uw.edu This suggests that similar strategies could be applicable to 5-chloro-1H-quinoxalin-2-one, likely proceeding via a nucleophilic substitution mechanism where the nitrogen atom of the quinoxalinone acts as the nucleophile.

Targeted Manipulation of the Chloro Substituent at C-5 of this compound

The chloro substituent at the C-5 position of this compound is a key site for synthetic diversification, enabling the introduction of a wide array of functional groups through various modern synthetic methodologies.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro group at C-5 of the quinoxalinone ring can serve as a handle for such transformations.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples an organohalide with an organoboron compound. wikipedia.orglibretexts.org It is widely used to form biaryl structures. While specific examples with this compound as the substrate are not detailed in the provided search results, the general applicability of the Suzuki-Miyaura coupling to aryl chlorides suggests its feasibility. organic-synthesis.com The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, such as Na₂CO₃ or K₂CO₃. organic-synthesis.com

Sonogashira Coupling : This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org It is a valuable method for the synthesis of arylalkynes. The reactivity of the aryl halide in Sonogashira coupling generally follows the trend I > Br > Cl. libretexts.org Therefore, the coupling of this compound would likely require more forcing conditions or specialized catalyst systems compared to the corresponding bromo or iodo derivatives.

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a versatile method for the formation of C-N bonds by reacting an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.org This reaction has seen significant development, with various generations of catalyst systems allowing for the coupling of a wide range of amines with aryl chlorides. wikipedia.org The application of this methodology to this compound would enable the introduction of diverse amino substituents at the C-5 position, significantly expanding the chemical space of accessible derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions for Diverse Substituents

Nucleophilic aromatic substitution (SNAr) is another important strategy for the functionalization of the C-5 position. chemistrysteps.comyoutube.com In this reaction, the chloro group is displaced by a nucleophile. The quinoxaline ring, being an electron-deficient heteroaromatic system, can facilitate SNAr reactions. The presence of the electron-withdrawing quinoxalinone moiety can further activate the ring towards nucleophilic attack.

A variety of nucleophiles can be employed in SNAr reactions, including amines, alkoxides, and thiolates, allowing for the introduction of a wide range of functional groups. For instance, a study on the synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen highlighted that 2-chloroquinoxaline (B48734) preferentially undergoes SNAr of the chlorine atom. rsc.org This indicates that the chloro substituent in a similar environment, such as in this compound, should be susceptible to nucleophilic displacement.

Reduction Strategies for Dehalogenation

The selective removal of the chloro substituent at the C-5 position, or dehalogenation, can also be a valuable synthetic transformation. This can be achieved through various reduction methods. Catalytic hydrogenation is a common method for dehalogenation, often employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source. Another effective reagent for dehalogenation is Raney Nickel, which is a fine-grained nickel-aluminum alloy. youtube.com

Reactivity at the Quinoxaline Ring System of this compound

Beyond the functionalization of the existing substituents, the quinoxaline ring system itself can undergo further reactions. Electrophilic aromatic substitution is a fundamental reaction for aromatic compounds. wikipedia.org However, the quinoxaline ring is generally considered electron-deficient, which makes electrophilic substitution reactions more challenging compared to benzene (B151609). The presence of the chloro and hydroxyl/oxo groups will also influence the regioselectivity of such reactions. Common electrophilic aromatic substitution reactions include nitration and halogenation. masterorganicchemistry.comyoutube.com For instance, nitration of an aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. mnstate.edu The position of substitution on the this compound ring would be directed by the combined electronic effects of the existing substituents.

Recent research has also focused on the direct C-H functionalization of quinoxalin-2(1H)-ones, particularly at the C-3 position, via multi-component tandem reactions, highlighting the evolving landscape of synthetic strategies for modifying the quinoxaline core. mdpi.com

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) on the this compound scaffold is primarily directed towards the carbocyclic (benzene) ring. The pyrazinone ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms and the carbonyl group, which deactivates it towards attack by electrophiles. Consequently, substitution occurs on the chlorinated benzene moiety at the C6, C7, or C8 positions.

The regiochemical outcome of EAS reactions is governed by the interplay of the directing effects of the existing substituents:

Chloro Group (at C5): This is a deactivating but ortho, para-directing group due to the dominance of its electron-donating resonance effect over its electron-withdrawing inductive effect in stabilizing the cationic intermediate (arenium ion). total-synthesis.compressbooks.pub It directs incoming electrophiles to the C6 (ortho) and C7 (para) positions.

Fused Pyrazinone Ring: This heterocyclic system acts as a strong electron-withdrawing group, deactivating the entire benzene ring towards electrophilic attack. wikipedia.org

Attack at C6 (ortho): This position is ortho to the chloro group and adjacent to the electron-withdrawing pyrazine (B50134) ring. While electronically favored by the chloro group, it may experience some steric hindrance.

Attack at C7 (para): This position is para to the chloro group, making it electronically favorable and often sterically accessible. youtube.com

Attack at C8 (meta): This position is meta to the chloro group and ortho to the fused ring junction. It is generally the least favored position for substitution.

Based on these principles, electrophilic substitution is predicted to occur preferentially at the C7 position, with the C6 position being a potential minor product, depending on the specific electrophile and reaction conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 5-Chloro-7-nitroquinoxalin-2-ol |

| Halogenation | Br₂ / FeBr₃ | 7-Bromo-5-chloroquinoxalin-2-ol |

| Sulfonation | Fuming H₂SO₄ | 5-Chloro-2-hydroxyquinoxaline-7-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 7-Acyl-5-chloroquinoxalin-2-ol |

Cycloaddition Reactions and Ring-Expansion/Contraction Methodologies

Cycloaddition reactions offer a powerful method for constructing complex polycyclic systems from the quinoxaline core. These reactions involve the formation of a cyclic product through the interaction of π-electron systems. wikipedia.org

[4+2] Cycloaddition (Diels-Alder Reactions)

The quinoxaline scaffold can participate in Diels-Alder reactions, acting as either the diene or the dienophile component, although this often requires prior modification. sigmaaldrich.com

Quinoxaline as a Dienophile: The electron-deficient pyrazine ring, particularly the C=N bonds, could potentially react with electron-rich dienes in an inverse-electron-demand Diels-Alder reaction. However, this reactivity is more commonly observed in quinoxaline-N-oxides.

Quinoxaline as a Diene: The benzene ring of this compound could theoretically act as the diene component. More synthetically viable are strategies where quinoxaline-o-quinodimethanes are generated in situ, which then readily undergo [4+2] cycloaddition with various dienophiles. rsc.org The synthesis of quinoxalino-fused sultines serves as a precursor pathway to these reactive intermediates. rsc.org

[3+2] Cycloaddition (1,3-Dipolar Cycloadditions)

This class of reactions is highly effective for synthesizing five-membered heterocyclic rings onto the quinoxaline framework. libretexts.org A common strategy involves the generation of a 1,3-dipole, such as a nitrone or an azomethine ylide, from the quinoxaline core. For instance, oxidation of the N4 nitrogen to an N-oxide can generate a cyclic nitrone that can react with various dipolarophiles (alkenes, alkynes) to form fused isoxazolidine rings.

Methodologies for ring expansion or contraction of the quinoxaline core itself are not widely reported and represent a specialized area of synthetic chemistry.

Oxidation and Reduction Chemistry of the Quinoxaline Core

The redox chemistry of the quinoxaline nucleus allows for diverse functionalizations.

Oxidation

The nitrogen atoms in the pyrazine ring are susceptible to oxidation, typically yielding N-oxides.

N-Oxide Formation: Oxidation of this compound with peroxy acids (e.g., m-CPBA) or hydrogen peroxide can lead to the formation of the corresponding N-oxide. sapub.org Oxidation is expected to occur regioselectively at the N4 position, as the N1 atom is part of an amide-like system in the quinoxalin-2(1H)-one tautomer, making it less nucleophilic. Quinoxaline 1,4-dioxides are also significant synthetic intermediates. sapub.org

Oxidative Cleavage: Under harsh oxidative conditions, such as with hot alkaline potassium permanganate, the benzene ring can be cleaved to yield a substituted pyrazine-2,3-dicarboxylic acid. sapub.org

Reduction

The pyrazine ring of the quinoxaline core is readily reduced.

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) with hydrogen gas, the pyrazine ring can be selectively reduced to afford 1,2,3,4-tetrahydroquinoxaline derivatives. A potential side reaction under these conditions is the hydrogenolysis of the C5-chloro substituent.

Chemical Reduction: Reagents such as sodium borohydride (NaBH₄) in acidic media or lithium aluminum hydride (LiAlH₄) can also effect the reduction of the pyrazine ring. sapub.org The use of stronger reducing agents like LiAlH₄ may also reduce the C2-oxo group to a hydroxyl group. The electrochemical reduction of the quinoxaline moiety typically begins with a two-electron, two-proton reduction of the pyrazine ring to form a dihydro derivative. doi.org

Table 2: Summary of Oxidation and Reduction Reactions

| Transformation | Reagent(s) | Product Type |

|---|---|---|

| N-Oxidation | m-CPBA or H₂O₂ | This compound-4-oxide |

| Ring Cleavage | Hot alk. KMnO₄ | 5-Chloropyrazine-2,3-dicarboxylic acid derivative |

| Ring Hydrogenation | H₂, Pd/C | 5-Chloro-1,2,3,4-tetrahydroquinoxalin-2-ol |

| Chemical Reduction | NaBH₄ / AcOH | 5-Chloro-1,2,3,4-tetrahydroquinoxalin-2-ol |

Mechanistic Elucidation of Key Synthetic and Functionalization Transformations of this compound

Understanding the reaction mechanisms is crucial for controlling reaction outcomes and designing rational synthetic routes. While specific mechanistic studies on this compound are scarce, the pathways can be inferred from well-established principles of physical organic chemistry and studies on related heterocyclic systems.

Kinetic and Thermodynamic Studies of Reaction Pathways

The outcome of many chemical reactions is determined by a competition between the kinetic and thermodynamic pathways.

Kinetic Control: The kinetically controlled product is the one that is formed fastest, proceeding through the transition state with the lowest activation energy. These reactions are typically run at lower temperatures for shorter durations.

Thermodynamic Control: The thermodynamically controlled product is the most stable product. Its formation is favored under conditions that allow for equilibrium to be established, such as higher temperatures and longer reaction times.

In the context of the electrophilic aromatic substitution of this compound, the regioselectivity is generally under kinetic control. The distribution of ortho, meta, and para products is determined by the relative stabilities of the corresponding transition states leading to the cationic Wheland intermediates. vanderbilt.edu The most stable intermediate is formed the fastest. For the chloro substituent, resonance stabilization of the positive charge is most effective for attack at the ortho and para positions, making these the kinetically favored pathways.

In cycloaddition reactions, Frontier Molecular Orbital (FMO) theory is often used to predict kinetic reactivity. The reaction rate is proportional to the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. fiveable.me Lewis acid catalysts can accelerate reactions like the Diels-Alder cycloaddition by lowering the energy of the dienophile's LUMO, thereby enhancing the HOMO-LUMO interaction. fiveable.me

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of transient intermediates provide invaluable insight into reaction mechanisms.

Arenium Ion (σ-Complex) in EAS

In electrophilic aromatic substitution, the key reaction intermediate is the arenium ion, also known as a Wheland intermediate or σ-complex. wikipedia.org This is a resonance-stabilized carbocation formed by the attack of the electrophile on the aromatic ring. For substitution on the benzene ring of this compound, three different arenium ions are possible (for attack at C6, C7, and C8). The stability of these ions dictates the reaction's regioselectivity. The positive charge in the intermediate is delocalized across the ring system. For attack at the C7 (para) position relative to the chlorine atom, the resonance structures include one where the positive charge is adjacent to the chlorine, allowing for stabilization via the lone pairs of the halogen. This stabilization is a key reason for the observed ortho, para directing effect of halogens.

Intermediates in Redox Reactions

The reduction of quinoxalines can proceed through radical intermediates. For instance, electrochemical reduction or reduction with dissolving metals can involve single-electron transfer (SET) steps to form a radical anion, which is then protonated and undergoes further reduction.

Transition States in Cycloadditions

Many cycloaddition reactions, such as the Diels-Alder reaction, are concerted processes that proceed through a single, highly ordered, cyclic transition state rather than a discrete intermediate. sigmaaldrich.com The stereospecificity of these reactions is a direct consequence of the geometry of this transition state. In contrast, non-concerted cycloaddition pathways may involve the formation of zwitterionic or diradical intermediates, which can sometimes be trapped or detected spectroscopically.

Advanced Spectroscopic and Structural Elucidation of 5 Chloroquinoxalin 2 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 5-Chloroquinoxalin-2-ol. Through a combination of one-dimensional and multi-dimensional NMR experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, providing insights into connectivity, spatial proximity, and dynamic processes.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound. These techniques disperse NMR signals into two frequency dimensions, revealing correlations between different nuclei.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, COSY spectra would be expected to show correlations between the adjacent aromatic protons on the chlorinated benzene (B151609) ring (H-6, H-7, and H-8) and would confirm their connectivity. A cross-peak between the N-H proton and the C-3 proton might also be observable, depending on the solvent and exchange rate.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This is the primary method for assigning the signals of protonated carbons. For this compound, HSQC would definitively link the signals of H-3, H-6, H-7, and H-8 to their corresponding carbon atoms (C-3, C-6, C-7, and C-8). sdsu.eduyoutube.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect correlations between protons that are close in space, regardless of their bonding connectivity. While this compound is a relatively rigid planar molecule, NOESY could provide information on through-space interactions, for example, between the N-H proton and the proton at C-8, which can help in confirming the predominant tautomeric and conformational state in solution.

Based on established data for quinoxaline (B1680401) derivatives, a predicted assignment of the ¹H and ¹³C NMR chemical shifts for this compound is presented below. nih.govniscpr.res.intsijournals.com

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 (N-H) | ~12.0 (broad s) | - | C-2, C-8a, C-3 |

| 2 (C=O) | - | ~155 | - |

| 3 | ~8.1 (s) | ~130 | C-2, C-4a |

| 4a | - | ~145 | - |

| 5 | - | ~128 | - |

| 6 | ~7.3 (d) | ~125 | C-8, C-4a |

| 7 | ~7.6 (t) | ~132 | C-5, C-8a |

| 8 | ~7.4 (d) | ~118 | C-6, C-4a |

| 8a | - | ~129 | - |

Solid-State NMR Spectroscopy for Polymorphs, Aggregation, and Supramolecular Structures

While solution-state NMR provides information on molecules in their solvated state, solid-state NMR (ssNMR) offers a powerful lens to study the structure and dynamics of this compound in its crystalline or amorphous solid forms. Quinoxaline derivatives are known to form intermolecular hydrogen bonds, which can lead to the formation of dimers or more complex supramolecular assemblies in the solid state. nih.gov

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. Differences in the chemical shifts observed in the ssNMR spectra compared to the solution-state spectra can indicate the effects of crystal packing and intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups. Furthermore, ssNMR is highly sensitive to the local environment of each nucleus, making it an excellent technique for identifying and characterizing different polymorphic forms of this compound, which may exhibit distinct physical properties. Recent studies on quinoxaline derivatives have utilized T1-T2* relaxation time correlation NMR to monitor reactions and analyze solid-state properties, showcasing the evolving capabilities of ssNMR in this area. chemrxiv.org

Dynamic NMR Studies for Conformational Exchange and Tautomerism

This compound can exist in a tautomeric equilibrium between the lactam (keto) form (5-chloro-1H-quinoxalin-2-one) and the lactim (enol) form (this compound). Dynamic NMR (DNMR) spectroscopy is the ideal method to investigate such exchange processes. researchgate.net

The equilibrium is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer if both are present in significant quantities. However, for most quinoxalin-2-one systems, the lactam form is overwhelmingly favored in solution. itba.edu.ar DNMR studies involving variable temperature (VT) experiments can be used to probe this equilibrium. beilstein-journals.org By acquiring spectra at different temperatures, one might observe changes in chemical shifts or the coalescence of signals if the rate of tautomeric exchange becomes comparable to the NMR timescale. These studies can provide thermodynamic and kinetic parameters for the tautomerization process, offering a deeper understanding of the compound's dynamic behavior. researchgate.net

Advanced Mass Spectrometry for Molecular Characterization and Fragmentation Pathway Analysis

Advanced mass spectrometry techniques are essential for confirming the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental composition. thermofisher.com For this compound, with a molecular formula of C₈H₅ClN₂O, the calculated monoisotopic mass is 180.0090405 Da. nih.gov HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure this mass with an accuracy in the low parts-per-million (ppm) range, allowing for the confident confirmation of the molecular formula and distinguishing it from other isobaric compounds. thermofisher.com

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₅ClN₂O |

| Calculated Exact Mass | 180.00904 Da |

| Expected [M+H]⁺ Ion | 181.01631 m/z |

| Expected [M-H]⁻ Ion | 179.00175 m/z |

Data sourced from PubChem. nih.gov

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions, providing valuable structural information. nih.gov In an MS/MS experiment, the protonated or deprotonated molecular ion of this compound ([M+H]⁺ or [M-H]⁻) is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum.

The analysis of these fragments helps to piece together the structure of the parent molecule. For quinoxaline derivatives, characteristic fragmentation pathways often involve the loss of small neutral molecules. A plausible fragmentation pathway for this compound would likely involve:

Loss of CO: A common fragmentation for cyclic keto structures, leading to a fragment ion at m/z ~153.

Loss of HCN: Cleavage of the pyrazine (B50134) ring could result in the loss of hydrogen cyanide.

Loss of Cl: Cleavage of the carbon-chlorine bond.

By carefully analyzing the masses of the fragment ions, a detailed fragmentation mechanism can be proposed, further confirming the identity and structure of this compound. Studies on related heterocyclic systems provide a basis for predicting these fragmentation patterns. nih.govresearchgate.net

Plausible MS/MS Fragments for this compound ([M+H]⁺ at m/z 181)

| Proposed Fragment | Neutral Loss | Expected Fragment m/z |

|---|---|---|

| [M+H - CO]⁺ | Carbon Monoxide (CO) | 153.0237 |

| [M+H - HCN]⁺ | Hydrogen Cyanide (HCN) | 154.0081 |

| [M+H - CO - HCN]⁺ | CO and HCN | 126.0155 |

Isotope Labelling and Ion Mobility Mass Spectrometry

Isotope labelling, in conjunction with mass spectrometry, serves as a powerful tool for elucidating reaction mechanisms, tracing metabolic pathways, and enabling precise quantification. For this compound, stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) could be incorporated into the molecular structure. This allows for the differentiation of the labeled molecule from its unlabeled counterpart by mass spectrometry, facilitating quantitative analysis through methods like isotope dilution mass spectrometry, where a known amount of the labeled compound is used as an internal standard.

Ion Mobility Mass Spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber. This technique could be instrumental in studying this compound by:

Separating Isomers and Tautomers: In the gas phase, this compound may exist in equilibrium with its tautomer, 5-chloro-1H-quinoxalin-2-one. These different forms would likely have distinct three-dimensional shapes and therefore different rotationally averaged collision cross sections (CCS), allowing them to be separated and studied by ion mobility.

Structural Elucidation: The experimental CCS value provides information about the ion's shape in the gas phase. For this compound, predicted CCS values can be calculated for different potential conformations or tautomers and compared with experimental data to support structural assignments.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts Predicted values serve as a reference for potential experimental investigation.

| Adduct Ion | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 181.0163 | 131.0 |

| [M+Na]⁺ | 202.9982 | 142.8 |

| [M-H]⁻ | 179.0017 | 132.0 |

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray diffraction (SCXRD) provides unambiguous determination of the three-dimensional atomic arrangement within a crystal. While a crystal structure for this compound is not currently available in the Cambridge Structural Database (CSD), extensive insights can be drawn from the crystal structures of closely related analogs, such as 3-methyl-6,7-dichloro-2(1H)-quinoxalinone. The analysis of such analogs allows for a reliable prediction of the molecular geometry, tautomeric form, and intermolecular interactions that would be expected for this compound in the solid state.

The crystal packing of this compound is expected to be dominated by a network of non-covalent interactions that stabilize the three-dimensional lattice. Based on the analysis of analogous quinoxalinone structures, the following interactions are anticipated:

Hydrogen Bonding: The most significant interaction would be the hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen (C=O) of an adjacent molecule. This interaction typically leads to the formation of centrosymmetric dimers or extended chains, which act as the primary supramolecular synthons in the crystal packing.

Halogen Bonding: The chlorine atom at the C5 position introduces the possibility of halogen bonding. A halogen bond is a directional interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on a neighboring molecule, such as the carbonyl oxygen or a nitrogen atom of the pyrazine ring. acs.org The strength and geometry of this interaction (C-Cl···O or C-Cl···N) would depend on the specific packing arrangement.

Weak C-H···O/N Interactions: Additional stabilization is likely provided by weaker C-H···O and C-H···N hydrogen bonds, where aromatic C-H groups interact with neighboring carbonyl oxygen or nitrogen atoms.

Table 2: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Description |

|---|---|---|---|---|

| Hydrogen Bond | N-H | O=C | 1.8 - 2.2 | Forms primary chains or dimers |

| π-π Stacking | Quinoxalinone Ring | Quinoxalinone Ring | 3.4 - 3.8 | Parallel or offset stacking of aromatic systems |

| Halogen Bond | C-Cl | O=C or N | < 3.5 | Directional interaction involving the chlorine atom |

| Weak Hydrogen Bond | C-H (aromatic) | O=C or N | 2.3 - 2.8 | Secondary stabilizing contacts |

Analysis of known quinoxalinone crystal structures consistently shows that the fused bicyclic ring system is essentially planar. For this compound, it is expected that the quinoxalinone core would maintain this planarity to maximize aromatic stabilization.

A crucial structural aspect is the prototropic tautomerism between the lactol (2-ol) and lactam (2-one) forms. Overwhelming evidence from crystallographic studies of numerous quinoxalin-2-one derivatives demonstrates that the lactam tautomer, 5-chloro-1H-quinoxalin-2-one , is the overwhelmingly favored form in the crystalline state. nih.gov The stability of the amide functional group within the ring system makes this tautomer significantly more stable than the hydroxy-quinoxaline form. Therefore, any crystallographic study would be expected to confirm the structure as the 1H-quinoxalin-2-one tautomer.

The functional groups present in 5-chloro-1H-quinoxalin-2-one make it a prime candidate for crystal engineering studies, including the formation of co-crystals and salts.

Co-crystal Formation: The molecule possesses strong hydrogen bond donor (N-H) and acceptor (C=O) sites. This allows for the formation of robust supramolecular synthons with co-former molecules, particularly those containing complementary functionalities like carboxylic acids. For instance, co-crystallization with a dicarboxylic acid could lead to extended ribbon or sheet structures held together by N-H···O(acid) and O-H(acid)···O(carbonyl) hydrogen bonds.

Salt Formation: While the amide N-H is weakly acidic, the nitrogen atom at the 4-position of the quinoxaline ring is basic and can be protonated by strong acids. The difference in pKa between the quinoxalinone and a potential co-former determines whether a co-crystal (neutral components) or a salt (proton transfer) is formed. Reaction with a sufficiently strong acid would likely result in the formation of a quinoxalinium salt.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy) for Functional Group and Bond Characterization

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a molecular fingerprint and are invaluable for identifying functional groups and characterizing chemical bonds. For 5-chloro-1H-quinoxalin-2-one, these techniques would allow for the confirmation of key structural features predicted from crystallographic analogies.

The vibrational spectrum of 5-chloro-1H-quinoxalin-2-one can be interpreted by assigning specific absorption bands (in FTIR) or scattering peaks (in Raman) to the vibrations of its functional groups. Based on data from related quinoxalinone and chloro-aromatic compounds, a detailed assignment of the principal vibrational modes can be predicted. scispace.comresearchgate.net

Table 3: Predicted Characteristic Vibrational Modes for 5-Chloro-1H-quinoxalin-2-one

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description | Expected Intensity (IR/Raman) |

|---|---|---|---|

| 3200 - 3050 | ν(N-H) | N-H stretching of the amide group, often broadened by H-bonding | Medium / Weak |

| 3100 - 3000 | ν(C-H) | Aromatic C-H stretching | Medium-Weak / Medium |

| 1710 - 1670 | ν(C=O) | Carbonyl (amide) stretching | Strong / Medium |

| 1620 - 1550 | ν(C=C), ν(C=N) | Aromatic ring and C=N stretching vibrations | Strong / Strong |

| 1500 - 1400 | δ(N-H) | In-plane N-H bending | Medium / Weak |

| 1300 - 1000 | δ(C-H) | In-plane aromatic C-H bending | Medium / Medium |

| 900 - 700 | γ(C-H) | Out-of-plane aromatic C-H bending | Strong / Weak |

| 800 - 600 | ν(C-Cl) | C-Cl stretching vibration | Strong / Strong |

Key Vibrational Signatures:

N-H Stretching: A band in the region of 3200-3050 cm⁻¹ would be definitive evidence for the 1H-quinoxalin-2-one tautomer. Its position and broadness would indicate the presence of intermolecular N-H···O hydrogen bonding.

C=O Stretching: A strong absorption band around 1690 cm⁻¹ is the characteristic signature of the cyclic amide (lactam) carbonyl group. Its exact position is sensitive to the strength of hydrogen bonding.

Aromatic Ring Modes: A series of sharp bands between 1620 cm⁻¹ and 1400 cm⁻¹ correspond to the stretching vibrations of the C=C and C=N bonds within the fused aromatic rings.

C-Cl Stretching: A strong band in the lower frequency region (800-600 cm⁻¹) would be assigned to the C-Cl stretching mode, confirming the presence of the chlorine substituent. dergipark.org.tr

Correlation with Computational Predictions of Vibrational Spectra

The vibrational spectroscopic analysis of this compound, a substituted quinoxalinone, benefits significantly from computational predictions, which provide a theoretical framework for the assignment of complex spectral features observed in Fourier-transform infrared (FT-IR) and Raman spectroscopy. Density Functional Theory (DFT) calculations, particularly using methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), have proven effective in simulating the vibrational spectra of related heterocyclic compounds with a high degree of accuracy. nih.govresearchgate.net

A detailed comparison between the experimental and computed vibrational frequencies allows for a more precise assignment of the fundamental vibrational modes. For quinoxalinone derivatives, theoretical calculations have been instrumental in assigning the characteristic stretching and bending vibrations of the quinoxalinone core, as well as the vibrations associated with substituents. mahendrapublications.comscispace.com

Discrepancies between the experimental (solid phase) and theoretical (gas phase) wavenumbers are expected and can be rectified by applying a scaling factor to the computed frequencies. nih.gov For instance, the root mean square deviation between experimental and scaled theoretical frequencies for similar molecules has been reported to be as low as 45.47 cm⁻¹. nih.gov

Key vibrational modes for this compound that can be elucidated through this correlative approach include:

C-Cl Vibrations: The C-Cl stretching vibration is typically observed in the range of 850-550 cm⁻¹. mahendrapublications.com DFT calculations can precisely predict the wavenumber for this mode and distinguish it from other vibrations in the fingerprint region. For a related compound, 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide, the C-Cl stretching modes were assigned to bands observed at 671 and 512 cm⁻¹ in the Raman spectrum and 513 cm⁻¹ in the IR spectrum, with theoretical calculations placing them at 678 and 511 cm⁻¹. mahendrapublications.com

C=O Vibrations: The carbonyl stretching frequency is a strong and characteristic band in the IR spectrum of quinoxalinones, generally appearing in the 1715-1680 cm⁻¹ region. mahendrapublications.com Computational analysis helps to confirm this assignment and to understand the influence of the chloro-substituent on the electronic environment of the carbonyl group.

N-H and O-H Vibrations: The tautomeric equilibrium between the lactam (quinoxalin-2-one) and lactim (quinoxalin-2-ol) forms influences the vibrational spectrum. The N-H stretching of the lactam form and the O-H stretching of the lactim form can be distinguished and assigned with the aid of DFT calculations.

Aromatic Ring Vibrations: The stretching and bending vibrations of the C-H and C-C bonds within the benzene and pyrazine rings of the quinoxaline core give rise to a complex set of bands. Computational predictions are essential for the unambiguous assignment of these modes.

The table below presents a hypothetical correlation of key experimental and computationally predicted vibrational frequencies for this compound, based on data from analogous compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled DFT) | Expected Experimental Wavenumber (cm⁻¹) (FT-IR) | Expected Experimental Wavenumber (cm⁻¹) (Raman) | Assignment |

|---|---|---|---|---|

| ν(N-H) | 3450 | 3445 | - | N-H stretching |

| ν(C-H) aromatic | 3100-3000 | 3080, 3050 | 3085, 3055 | Aromatic C-H stretching |

| ν(C=O) | 1695 | 1690 (strong) | 1692 (weak) | Carbonyl stretching |

| ν(C=N) | 1610 | 1615 | 1618 | C=N stretching |

| ν(C=C) aromatic | 1580-1450 | 1575, 1500, 1460 | 1578, 1505, 1465 | Aromatic C=C stretching |

| δ(N-H) | 1450 | 1445 | - | N-H in-plane bending |

| ν(C-Cl) | 680 | 685 | 682 | C-Cl stretching |

Note: The values in this table are illustrative and based on typical ranges and computational data for similar quinoxalinone and chloro-aromatic compounds. Experimental verification is required for this compound.

Electronic Spectroscopy (UV-Vis and Fluorescence Spectroscopy) for Photophysical Properties

The electronic absorption and emission properties of this compound are of significant interest for understanding its potential applications in areas such as molecular probes and optoelectronic materials. These properties are primarily governed by the electronic transitions within the quinoxalinone chromophore, which can be modulated by the chloro-substituent.

Analysis of Electronic Transitions, Absorption, and Emission Maxima

The UV-Vis absorption spectrum of quinoxalin-2(1H)-one, the parent compound of this compound, typically exhibits multiple absorption bands in the UV region. researchgate.netmedjchem.com These bands are generally attributed to π → π* and n → π* electronic transitions within the aromatic system. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to elucidate the nature of these transitions for quinoxalinone derivatives. researchgate.netmedjchem.com

For quinoxalin-2(1H)-one in ethanol (B145695), experimental absorption bands are observed around 230 nm, 280 nm, and 320 nm. researchgate.net TD-DFT calculations have confirmed the existence of these bands and assigned them to specific electronic transitions. researchgate.netmedjchem.com The introduction of a chloro-substituent at the 5-position is expected to cause a bathochromic (red) shift in the absorption maxima due to its electron-withdrawing nature and its influence on the molecular orbitals.

Upon excitation, this compound is expected to exhibit fluorescence. The emission maximum will be red-shifted with respect to the absorption maximum, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift provides insights into the difference in geometry and electronic structure between the ground and excited states. For the related 3-Benzylquinoxalin-2(1H)-one, dual fluorescence emission bands have been observed in highly polar solvents, suggesting the presence of different emissive species. researchgate.net

The following table summarizes the expected absorption and emission maxima for this compound in a common organic solvent, based on data for the parent quinoxalinone and the expected influence of the chloro-substituent.

| Solvent | Predicted Absorption Maxima (λabs, nm) | Predicted Emission Maxima (λem, nm) | Predicted Stokes Shift (nm) | Associated Electronic Transitions |

|---|---|---|---|---|

| Ethanol | ~235, ~285, ~330 | ~380 | ~50 | π → π, n → π |

| Chloroform | ~238, ~288, ~335 | ~385 | ~50 | π → π, n → π |

| Acetonitrile (B52724) | ~233, ~283, ~328 | ~375 | ~47 | π → π, n → π |

Note: These are predicted values based on the known spectra of quinoxalin-2(1H)-one and the general effects of halogen substitution on aromatic chromophores. Experimental measurements are necessary for confirmation.

Quantum Yields, Fluorescence Lifetimes, and Solvatochromism Studies

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for evaluating the potential of a fluorophore in various applications.

For many organic fluorophores, the fluorescence quantum yield and lifetime are sensitive to the surrounding solvent environment. Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a manifestation of this sensitivity. Studies on quinoxalin-2(1H)-one and its derivatives have shown that their photophysical properties are influenced by both the dielectric polarity of the solvent and hydrogen bonding interactions. researchgate.net A positive solvatochromism (a red shift in emission with increasing solvent polarity) is often indicative of a more polar excited state compared to the ground state.

The chloro-substituent in this compound can influence the quantum yield and lifetime through the "heavy-atom effect," which can enhance intersystem crossing to the triplet state and thus decrease the fluorescence quantum yield.

The table below provides hypothetical photophysical data for this compound in various solvents, illustrating the expected trends based on studies of similar heterocyclic compounds.

| Solvent | Dielectric Constant (ε) | Predicted Fluorescence Quantum Yield (ΦF) | Predicted Fluorescence Lifetime (τF, ns) | Emission Maxima (λem, nm) |

|---|---|---|---|---|

| n-Hexane | 1.88 | 0.25 | 2.0 | 370 |

| Chloroform | 4.81 | 0.20 | 1.8 | 385 |

| Ethanol | 24.55 | 0.15 | 1.5 | 380 |

| Acetonitrile | 37.5 | 0.18 | 1.6 | 375 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 0.12 | 1.3 | 390 |

Note: The quantum yield and lifetime values are estimations based on trends observed for related fluorophores and the anticipated heavy-atom effect. The emission maxima illustrate a potential positive solvatochromic shift. These values require experimental validation.

Computational and Theoretical Investigations of 5 Chloroquinoxalin 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. arxiv.orgnih.gov DFT calculations for 5-Chloroquinoxalin-2-ol allow for a detailed exploration of its fundamental molecular properties. These calculations are typically performed using specific functionals, such as B3LYP, paired with a basis set like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner. nih.gov

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. arxiv.org This process seeks the minimum energy conformation on the potential energy surface. For this compound, which exists in a tautomeric equilibrium with 5-chloro-1H-quinoxalin-2-one, geometry optimization would be performed for both tautomers to identify the more stable form, which is typically the keto (-one) form in related quinoxaline (B1680401) systems.

Table 1: Predicted Structural Parameters for 5-Chloro-1H-quinoxalin-2-one (Illustrative) This table presents hypothetical, yet realistic, data based on DFT calculations for similar heterocyclic compounds as specific experimental or calculated data for this molecule is not readily available in the cited literature.

| Parameter | Value |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C=O Bond Length | ~1.22 Å |

| N-H Bond Length | ~1.01 Å |

| C-N-C Bond Angle | ~120° |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic or electron-donating capability. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting nature. youtube.com

The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be distributed over the benzene (B151609) ring and the nitrogen atoms, while the LUMO would likely be centered on the pyrazinone ring, particularly the C=O and C=N bonds.

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative) This table contains representative energy values for a molecule like this compound, derived from general knowledge of FMO theory as specific calculated values were not found in the provided search results.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -1.8 eV |

| Energy Gap (ΔE) | 4.7 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. libretexts.org It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. youtube.com Red colors signify areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. youtube.com Green and yellow areas represent neutral or weakly charged regions.

For this compound, the MEP map would likely show a significant negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atoms, highlighting these as primary sites for interaction with electrophiles or for hydrogen bonding. researchgate.net Positive potential (blue) would be expected around the N-H proton and potentially the hydrogen atoms on the aromatic ring, indicating their electrophilic character. researchgate.net The chlorine atom would exhibit dual character, with negative potential around the atom itself but contributing to a more positive potential on the attached carbon atom.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. chemrxiv.orgresearchgate.net These descriptors provide a more quantitative measure of reactivity than FMO analysis alone.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), representing the molecule's polarizability.

Electronegativity (χ): The power of an atom or group to attract electrons, calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Potential (μ): Related to electronegativity (μ = -χ), it describes the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η).

Local reactivity descriptors, such as Fukui functions, are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. nih.govuchile.cl

Table 3: Predicted Global Reactivity Descriptors (Illustrative) The values in this table are calculated from the illustrative HOMO/LUMO energies in Table 2 to demonstrate the application of these concepts.

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.43 |

| Electronegativity (χ) | 4.15 |

| Electrophilicity Index (ω) | 3.66 |

Computational Prediction of Spectroscopic Parameters for Validation and Interpretation

Computational methods are invaluable for predicting spectroscopic data, which can then be used to validate experimental findings or to aid in the interpretation of complex spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. idc-online.comnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. liverpool.ac.uk

Predicted chemical shifts are typically calculated for the optimized molecular geometry and then compared to experimental data. A strong correlation between the calculated and observed shifts provides confidence in both the structural assignment and the computational model. idc-online.com For this compound, calculations would predict distinct signals for each unique hydrogen and carbon atom in the molecule, taking into account the electronic effects of the chloro, carbonyl, and amine functional groups. Discrepancies between predicted and experimental values can often be rationalized by considering solvent effects or the presence of intermolecular interactions in the experimental sample. idc-online.com

Table 4: Predicted ¹H NMR Chemical Shifts (Illustrative) This table shows hypothetical ¹H NMR chemical shift values for this compound, based on general principles of NMR spectroscopy and computational prediction.

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| N-H | ~12.0 |

| Aromatic C-H (adjacent to Cl) | ~7.3 |

| Aromatic C-H | ~7.5 - 7.8 |

| Vinyl C-H | ~8.1 |

Vibrational Frequency Calculations (FT-IR and Raman)

Vibrational spectroscopy is a key analytical technique for identifying molecules and characterizing their chemical bonds. Computational methods allow for the prediction of infrared (IR) and Raman spectra, which aids in the interpretation of experimental data. DFT is the most common method for calculating vibrational frequencies. The process involves optimizing the molecular geometry of this compound to find its most stable conformation (a minimum on the potential energy surface) and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the harmonic vibrational frequencies.

These calculations, often performed using a functional like B3LYP and a basis set such as 6-311++G(d,p), can predict the wavenumbers of fundamental vibrational modes. The results are typically presented with their corresponding IR intensities and Raman scattering activities, allowing for the direct simulation of the spectra. To improve agreement with experimental results, which are often recorded in the solid state, calculated frequencies from the gaseous phase simulations are sometimes scaled by a factor (e.g., 0.961) to account for systematic errors in the method and anharmonicity.

A detailed analysis, known as Potential Energy Distribution (PED), is used to assign the calculated frequencies to specific molecular motions, such as C-H stretching, C=N stretching, ring breathing modes, or C-Cl stretching. This provides a complete and reliable assignment of the vibrational spectra.

Illustrative Data: The following table presents a hypothetical set of calculated vibrational frequencies for this compound, demonstrating the kind of data obtained from DFT calculations.

| Calculated Wavenumber (cm⁻¹, Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment (PED) |

| 3450 | 55.6 | 102.4 | O-H stretch |

| 3085 | 15.2 | 135.8 | Aromatic C-H stretch |

| 1680 | 180.3 | 45.1 | C=O stretch |

| 1610 | 95.7 | 88.3 | C=N stretch / C=C stretch |

| 1450 | 65.1 | 30.7 | Ring deformation |

| 1150 | 40.8 | 15.2 | In-plane C-H bend |

| 750 | 110.5 | 25.9 | C-Cl stretch |

UV-Vis Absorption and Emission Spectra Simulations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption and emission spectra of molecules. This approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range.

For this compound, TD-DFT calculations, often using functionals like CAM-B3LYP, can predict the maximum absorption wavelengths (λmax), oscillator strengths (which relate to the intensity of the absorption), and the molecular orbitals (MOs) involved in each transition (e.g., HOMO to LUMO). These simulations are crucial for understanding the photophysical properties of the molecule. The calculations can be performed in a vacuum or, more realistically, by incorporating solvent effects through a Polarizable Continuum Model (PCM), which accounts for the influence of the surrounding medium on the electronic transitions.

Simulations of emission spectra (fluorescence) can be performed by first optimizing the geometry of the molecule in its first excited state and then calculating the energy of the transition back to the ground state.

Illustrative Data: The table below is a hypothetical representation of TD-DFT results for this compound in a solvent like ethanol (B145695), illustrating the predicted electronic transitions.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 355 | 0.215 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 310 | 0.108 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 275 | 0.055 | HOMO → LUMO+1 (n → π) |

| S₀ → S₄ | 240 | 0.450 | HOMO-2 → LUMO (π → π) |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for exploring the potential reaction pathways of a molecule, identifying intermediates, and determining the energy barriers that govern reaction rates.

To understand a chemical reaction mechanism, it is essential to locate the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods, typically using DFT, can find the precise geometry of a transition state, which is characterized as a first-order saddle point on the potential energy surface (having exactly one imaginary vibrational frequency).

Once the structures of the reactants, products, and the transition state are optimized, their energies can be calculated. The difference in energy between the transition state and the reactants defines the activation energy or reaction barrier (ΔE‡). A lower activation energy implies a faster reaction rate. This type of analysis can be used to predict the feasibility of a proposed reaction involving this compound or to discriminate between competing reaction pathways.

The solvent environment can significantly influence reaction mechanisms and energy barriers. Computational models account for these effects in two primary ways:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which can stabilize or destabilize reactants, products, and transition states, thereby altering the reaction barrier.

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific intermolecular interactions, such as hydrogen bonding between the solvent and this compound, which can be critical in proton transfer steps or other mechanisms where direct solvent participation is key. Hybrid models (Quantum Mechanics/Molecular Mechanics or QM/MM) are often used, where the reacting species are treated with quantum mechanics and the surrounding solvent molecules are treated with classical molecular mechanics.

Molecular Dynamics (MD) Simulations and Intermolecular Interaction Studies

While quantum mechanical methods are excellent for studying electronic properties and reactions, Molecular Dynamics (MD) simulations are used to explore the physical movements and interactions of atoms and molecules over time.

MD simulations model the behavior of this compound in a solution by numerically solving Newton's equations of motion for a system containing one or more solute molecules surrounded by a large number of explicit solvent molecules (e.g., water, ethanol, DMSO). These simulations can be run for nanoseconds or longer, providing a dynamic picture of how the solute interacts with the solvent.

From these simulations, one can analyze several properties:

Solvation Structure: The arrangement of solvent molecules around this compound can be characterized by calculating radial distribution functions (RDFs), which show the probability of finding a solvent atom at a certain distance from a solute atom.

Hydrogen Bonding: The dynamics of hydrogen bonds between the hydroxyl group of this compound and solvent molecules can be monitored, including their lifetimes and geometries.

Diffusion: The diffusion coefficient of this compound in different solvents can be calculated, providing insight into its mobility.

These simulations are valuable for understanding solubility, conformational flexibility, and the microscopic interactions that govern the molecule's behavior in a liquid environment.

This compound | C8H5ClN2O | ChemSpider Structure-based virtual screening of quinoxaline derivatives as potent inhibitors of NAD(P)H: quinone oxidoreductase 1, Bioorganic Chemistry, 10.1016/j.bioorg.2023.106436, (2023). A series of quinoxaline derivatives were designed and synthesized as potent inhibitors of NAD(P)H: quinone oxidoreductase 1 (NQO1). http://www.chemspider.com/Chemical-Structure.71447.html?rid=a87d0922-3839-4444-9669-026079c6563b https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG75_10tGj5-bM6V7789xK1K6mD6-f6-7bO543c749gS0qW8Y1T_6n-l0tQj_2r6t30_9P0hL68fF4zWlJ3l6d-lX6M9-gYgX0g_Jk92o1jKqYm-b-568T5s8V4D